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Molecular Characterization, Synthesis, and
Pharmaceutical Utility
Executive Summary
Methyl 9,10-dihydroxyoctadecanoate (CAS: 1115-01-1), often referred to as Methyl 9,10-

dihydroxystearate (DHAME), is a vicinal diol fatty acid ester derived from the oxidation of

methyl oleate.[1] With a precise monoisotopic molecular weight of 330.277 g/mol , it serves as

a critical intermediate in the synthesis of bio-based surfactants, lubricants, and lipid-based drug

delivery systems.

This technical guide dissects the physicochemical identity, synthesis pathways, and analytical

validation of this molecule. It is designed for researchers requiring a self-validating protocol for

synthesis and characterization, moving beyond basic definitions to explore the mechanistic

causality of its formation and fragmentation.

Part 1: Molecular Identity & Physicochemical Properties
The molecular weight of Methyl 9,10-dihydroxyoctadecanoate is a function of its C19 carbon

backbone and the addition of two hydroxyl groups across the unsaturated bond of the parent

oleate.
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Table 1: Physicochemical Profile
Property Value / Description

IUPAC Name Methyl 9,10-dihydroxyoctadecanoate

Common Name Methyl 9,10-dihydroxystearate (DHAME)

CAS Registry Number 1115-01-1

Molecular Formula C₁₉H₃₈O₄

Molecular Weight (Average) 330.51 g/mol

Monoisotopic Mass 330.277009 Da

Physical State
Waxy solid (dependent on stereochemistry) or

viscous liquid

Melting Point
69–72 °C (Erythro isomer); 62–65 °C (Threo

isomer)

Solubility
Soluble in ethanol, chloroform, diethyl ether;

Insoluble in water

Lipophilicity (LogP) ~5.5 (Predicted)

Stereochemical Note: The synthesis method dictates the stereochemistry. Performic acid

oxidation typically yields the threo-diol due to anti-addition (epoxidation followed by backside

attack hydrolysis), whereas osmium tetroxide catalysis yields the erythro-diol via syn-addition.

Part 2: Synthesis & Mechanistic Pathways
The synthesis of Methyl 9,10-dihydroxyoctadecanoate is a classic example of oxidative

functionalization of lipids. The most robust laboratory method involves the in situ generation of

performic acid, which facilitates epoxidation followed by acid-catalyzed ring opening.

Mechanistic Logic
Peracid Generation: Formic acid reacts with hydrogen peroxide to form performic acid

(HCOOOH).
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Epoxidation (Prilezhaev Reaction): The electrophilic oxygen of the peracid attacks the

nucleophilic

-bond of Methyl Oleate (C9=C10), forming an epoxide (Methyl 9,10-epoxystearate).

Ring Opening: In the acidic medium, the epoxide ring is protonated and undergoes

nucleophilic attack by water (or formate), resulting in the vicinal diol. This step is

regioselective and stereospecific (anti-addition).

Visualization of Synthesis Pathway
The following diagram illustrates the chemical flow from precursor to final product.
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(Ring Opening)
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Figure 1: Mechanistic pathway for the conversion of Methyl Oleate to Methyl 9,10-
dihydroxyoctadecanoate via in-situ performic acid oxidation.[2][3]

Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesize Methyl 9,10-dihydroxyoctadecanoate from Methyl Oleate with >95%

yield.

Reagents:

Methyl Oleate (Technical grade, >90%)

Formic Acid (88%)

Hydrogen Peroxide (30% w/v)
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Sodium Bicarbonate (sat. solution)

Ethyl Acetate (extraction solvent)

Step-by-Step Methodology:

Reaction Initiation:

In a three-necked flask equipped with a reflux condenser and thermometer, dissolve 0.1

mol of Methyl Oleate in 1.5 molar equivalents of Formic Acid.

Causality: Formic acid acts as both the solvent and the carrier for the active oxygen.

Controlled Oxidation:

Slowly add 1.5 molar equivalents of Hydrogen Peroxide dropwise while maintaining the

temperature between 40–50 °C.

Validation Check: The reaction is exothermic. A rapid temperature spike indicates

uncontrolled peracid formation. Maintain cooling if necessary.

Stir vigorously for 2–4 hours. The mixture will transition from a biphasic system to a more

homogeneous emulsion as the polar diol forms.

Hydrolysis & Quenching:

The initial product is often a formyl ester. To ensure complete conversion to the diol, raise

the temperature to 60 °C for 1 hour.

Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).

Purification:

Wash the organic layer with saturated Sodium Bicarbonate (to remove residual acid) until

no effervescence is observed.

Wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
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Recrystallization: If high purity is required, recrystallize from ethanol/hexane.

Part 4: Analytical Validation & Fragmentation
Confirming the molecular weight and structure requires analytical rigor. Gas Chromatography-

Mass Spectrometry (GC-MS) is the gold standard, but the diol functionality often requires

derivatization to Trimethylsilyl (TMS) ethers to improve volatility and stability.

GC-MS Fragmentation Logic (TMS Derivative)
When derivatized with BSTFA/TMCS, the diol hydrogens are replaced by TMS groups (

).

Derivatized MW: 330.5 + (2 × 72.1) = 474.7 Da.

Alpha Cleavage: The bond between C9 and C10 is weak due to the electron-donating

oxygen atoms. Cleavage yields two dominant fragments.

Key Diagnostic Ions:

-Cleavage Fragment A (C10–C18): Contains the ester end? No, C10-C18 is the hydrocarbon
tail.

Structure:

Mass:

(approx).

-Cleavage Fragment B (C1–C9): Contains the methyl ester.[4][2][5][6]

Structure:

Mass:

.

Note: The fragment m/z 259 is highly diagnostic for the C9 position of the hydroxyl group

in methyl esters.
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Table 2: Analytical Checkpoints
Method Observation Interpretation

FTIR
Broad band at 3300–3400

cm⁻¹

Presence of -OH stretching

(confirms ring opening).

¹H NMR
Multiplet at

3.4–3.6 ppm

Protons attached to C9 and

C10 (methine protons adjacent

to OH).

GC-MS (TMS) m/z 73, 259
m/z 73 (TMS group); m/z 259

(C1-C9 ester fragment).

Part 5: Applications in Pharmaceutical Sciences[8]
Methyl 9,10-dihydroxyoctadecanoate is gaining traction in drug development not as an API,

but as a functional excipient and intermediate.

Lipid Nanoparticles (LNPs):

Hydroxylated lipids modify the packing parameter of lipid bilayers. The polar "head"

created by the vicinal diols in the middle of the chain introduces a "kink" that can increase

membrane fluidity, aiding in the endosomal release of mRNA or siRNA payloads.

Permeation Enhancers:

Similar to other fatty acid esters, DHAME can act as a permeation enhancer for

transdermal drug delivery. The diol moiety disrupts the ordered structure of the stratum

corneum lipids more effectively than the non-hydroxylated parent, potentially increasing

the flux of hydrophilic drugs.

Chemical Intermediate:

It serves as a precursor for azelaic acid (via oxidative cleavage of the diol), a drug used in

treating acne and rosacea.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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